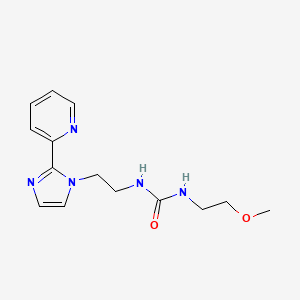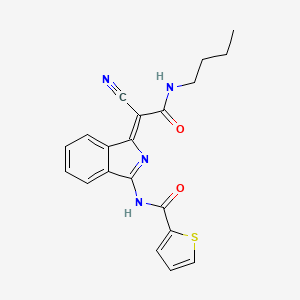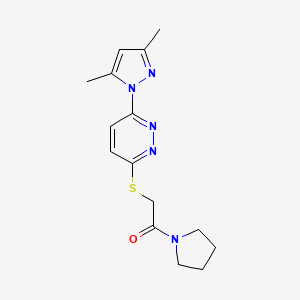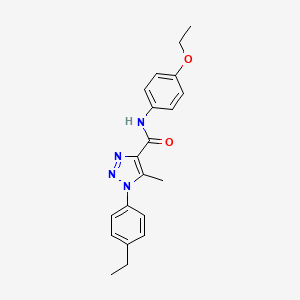![molecular formula C20H15F3N2O4 B2592077 N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide CAS No. 313232-86-9](/img/structure/B2592077.png)
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide, also known as A-769662, is a small molecule activator of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to a variety of beneficial effects on metabolism and cellular health. A-769662 has been the subject of extensive scientific research due to its potential as a therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
作用機序
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to a variety of beneficial effects on metabolism and cellular health, including the stimulation of glucose uptake and fatty acid oxidation, the inhibition of lipogenesis, and the induction of autophagy and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve glucose uptake and insulin sensitivity, leading to improved glycemic control. Additionally, this compound has been shown to reduce inflammation and oxidative stress, and to improve mitochondrial function. These effects make this compound a potential therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows researchers to study the effects of AMPK activation in a controlled manner. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for studying AMPK activation. However, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have greater therapeutic potential than this compound. Additionally, there is interest in studying the effects of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, there is interest in studying the effects of this compound on other cellular pathways, beyond AMPK activation, to better understand its potential as a therapeutic agent.
合成法
The synthesis of N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide involves several steps, including the reaction of 6-methoxy-2-(trifluoromethyl)phenylimine with 3-bromo-7-hydroxychromen-4-one, followed by the acetylation of the resulting compound with acetic anhydride. The final product is obtained through the reaction of the acetylated compound with N-acetyl-3-aminophenol.
科学的研究の応用
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide has been extensively studied for its potential as a therapeutic agent for a variety of diseases. In animal models, this compound has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, this compound has been shown to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells. This compound has also been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease, due to its ability to improve mitochondrial function and reduce oxidative stress.
特性
IUPAC Name |
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-8-15(28-2)6-7-17(12)29-19(16)25-14-5-3-4-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPONOJGAFDVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591994.png)
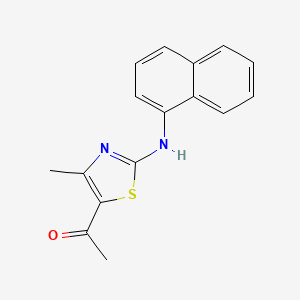
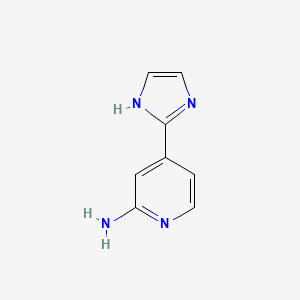
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591998.png)
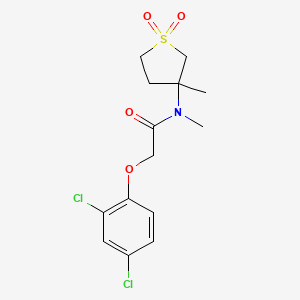

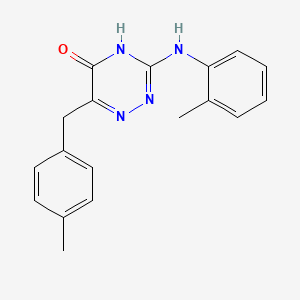
![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)
![[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2592008.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
